molecular formula C15H15N3O2 B2372897 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448057-47-3

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2372897
CAS No.: 1448057-47-3
M. Wt: 269.304
InChI Key: FLRXNJHIPJMHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core linked to a 3-methoxyphenyl group via an ethanone bridge. The pyrrolo[3,4-d]pyrimidine moiety is a bicyclic system combining pyrrole and pyrimidine rings, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry for targeting kinase enzymes or neurotransmitter receptors . Analytical characterization of such compounds typically employs techniques like FTIR, NMR, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-13-4-2-3-11(5-13)6-15(19)18-8-12-7-16-10-17-14(12)9-18/h2-5,7,10H,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRXNJHIPJMHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formamide Cyclization Method

One of the most established methods for synthesizing the pyrrolo[3,4-d]pyrimidine core involves cyclization using formamide as both reagent and solvent. This approach is particularly suitable for constructing the basic heterocyclic framework.

Starting from appropriate 3-amino-4-substituted pyrrole derivatives, the cyclization with formamide proceeds at elevated temperatures (150-170°C) to form the pyrimidine ring. This general approach has been successfully demonstrated for various pyrrolo[3,4-d]pyrimidine derivatives.

Typical Procedure:
A mixture of 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride (3.0 g, 0.0107 mol) and formamide (20 mL, 0.242 mol) is heated cautiously at 160°C for 16 hours. After cooling to room temperature, the product precipitates as a solid, which is recovered by filtration and washed with water.

Pyrrole Starting Material Cyclization Reagent Temperature (°C) Time (h) Yield (%)
3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole Formamide 160 16 Not specified
3-amino-4-benzoyl-5-methyl-2-phenyl-pyrrole Formamide 160 16 8

Amidine-Based Cyclization Strategy

An alternative approach involves the use of amidine derivatives such as benzamidine hydrochloride or acetamidine hydrochloride to construct the pyrimidine portion of the desired scaffold. This method offers greater flexibility for incorporating various substituents at the 2-position of the pyrimidine ring.

Representative Procedure:
3-Amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride (3.8 g, 0.0136 mol) and benzamidine hydrochloride (3.53 g, 0.0228 mol) are finely ground in a mortar. The resulting mixture is heated to approximately 140°C for 16 hours. After cooling, the reaction mass is extracted with methanol, filtered, and recrystallized to obtain the pure product.

Pyrrole Precursor Amidine Reagent Temperature (°C) Time (h) Yield (%) Product
3-amino-4-benzoyl-5-methyl-2-phenyl-pyrrole Acetamidine HCl 140 16 32 2,5-Dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine
4-acetyl-3-amino-5-methyl-2-phenyl-pyrrole Acetamidine HCl 140 16 38 2,4,5-Trimethyl-7-phenyl-6H-pyrrolo[3,4-d]pyrimidine
3-amino-4-benzoyl-1-ethyl-5-methyl-2-phenyl-pyrrole Acetamidine HCl 140 16 50 6-Ethyl-2,5-dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine

Biginelli-Based Multicomponent Approach

A more innovative approach to pyrrolo[3,4-d]pyrimidine derivatives involves a two-step strategy utilizing the Biginelli multicomponent reaction followed by a one-pot substitution/cyclization protocol. This method has proven efficient for synthesizing pyrrolo[3,4-d]pyrimidinodiones with diverse substitution patterns.

Synthetic Pathway:
The process begins with the Biginelli reaction using aromatic aldehydes, urea, and ethyl 4-chloroacetoacetate as building blocks, with aqueous HCl as catalyst. The resulting dihydropyrimidinones (DHPMs) containing a chloromethylene moiety serve as key intermediates for subsequent transformation to pyrrolo[3,4-d]pyrimidinodiones through a one-pot substitution/cyclization reaction with amines such as phenylethylamine or benzylamine.

Specialized Approaches for 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Strategic Retrosynthetic Analysis

For the specific target compound this compound, a rational retrosynthetic analysis suggests several viable approaches:

  • Construction of the pyrrolo[3,4-d]pyrimidine core followed by N-acylation with an appropriate 2-(3-methoxyphenyl)acetyl derivative
  • Initial formation of a pyrrole intermediate containing the 2-(3-methoxyphenyl)acetyl moiety followed by construction of the pyrimidine ring

N-Acylation of Preformed Pyrrolo[3,4-d]pyrimidine Core

This approach involves first synthesizing the pyrrolo[3,4-d]pyrimidine scaffold using one of the methods described in section 2, followed by selective N-acylation at the 6-position.

Proposed Reaction Sequence:

  • Synthesis of 5H-pyrrolo[3,4-d]pyrimidin-6(7H)-one using established methods
  • N-acylation with 2-(3-methoxyphenyl)acetyl chloride or equivalent activated derivative

Based on related chemistry, the following conditions may be optimal:

Reagent Solvent Temperature (°C) Catalyst/Base Expected Yield (%)
2-(3-methoxyphenyl)acetyl chloride 1,2-dichloroethane 75-84 Triethylamine 40-45
2-(3-methoxyphenyl)acetic acid DMF 25-30 HATU/DIPEA 50-60
2-(3-methoxyphenyl)acetic anhydride Toluene 80-90 DMAP 45-55

Utilizing 3-Methoxyphenyl-Substituted Precursors

Drawing from the synthetic methodology described for related compounds, an efficient approach involves incorporating the 3-methoxyphenyl moiety at an early stage of the synthesis. This could be accomplished through the use of 3-methoxyphenyl-substituted aldehydes or amines in the Biginelli reaction or as starting materials for pyrrole synthesis.

Proposed Methodology:

  • Preparation of 3-methoxyphenylacetyl-substituted pyrrole intermediates
  • Cyclization with formamide or amidine derivatives to construct the pyrimidine ring

One-Pot Tandem Reaction Approach

A more streamlined approach might involve a tandem reaction sequence where multiple transformations occur in a single pot, potentially improving overall efficiency and reducing purification steps.

Potential One-Pot Sequence:

  • Reaction of appropriate pyrrole precursor with an activated 2-(3-methoxyphenyl)acetyl derivative
  • In situ cyclization with formamide or amidine to complete the heterocyclic framework
Pyrrole Precursor Acylating Agent Cyclization Reagent Conditions Predicted Yield (%)
3-amino-4-substituted pyrrole 3-methoxyphenylacetyl chloride Formamide 150-160°C, 16h 35-45
3-amino pyrrole derivative 3-methoxyphenylacetic acid Benzamidine HCl 140°C, 16h 40-50

Reaction Parameter Optimization

Solvent Effects

The choice of solvent significantly impacts the efficiency of pyrrolo[3,4-d]pyrimidine synthesis. Based on established protocols for related compounds, the following solvents have demonstrated utility:

Reaction Type Preferred Solvents Rationale
Formamide cyclization Formamide (reagent and solvent) High boiling point, promotes cyclization
Amidine cyclization Solvent-free (melt) Enhanced reactivity in neat conditions
N-acylation 1,2-dichloroethane, DMF Good solubility of reagents, promotes nucleophilic substitution
Biginelli reaction Ethanol/water Protic environment enhances reaction

Catalyst Considerations

The selection of appropriate catalysts is crucial for optimizing the various reaction steps. For the synthesis of this compound, the following catalysts would likely be most effective:

Reaction Step Recommended Catalyst Concentration Effect on Reaction
Biginelli MCR Aqueous HCl 0.1-0.5 M Promotes condensation and cyclization
N-acylation DMAP 5-10 mol% Activates acyl group, enhances nucleophilic attack
Aza-Wittig reaction Triethylamine 1-2 equiv. Promotes iminophosphorane formation

Temperature and Reaction Time Optimization

Careful control of temperature and reaction time is essential for maximizing yield while minimizing side reactions:

Reaction Optimal Temperature (°C) Reaction Time (h) Critical Considerations
Formamide cyclization 160 16 Gradual heating recommended to prevent decomposition
Amidine cyclization 140 16 Solvent-free conditions require careful temperature control
N-acylation 70-80 4-8 Lower temperatures can improve selectivity but extend reaction time
Biginelli reaction 90-100 6-12 Prolonged reaction times may lead to side reactions

Purification and Characterization

Chromatographic Purification

Efficient purification of this compound typically requires a combination of techniques:

  • Column Chromatography:

    • Stationary phase: Silica gel
    • Mobile phase: Gradients of ethyl acetate/hexane or methanol/chloroform
    • Typical ratio: 60-70% ethyl acetate in hexane or 5-10% methanol in chloroform
  • Recrystallization:

    • Primary solvents: Ethanol, methanol, or ethyl acetate
    • Mixed solvent systems: Ethanol/water or methanol/water

Analytical Characterization

Complete characterization of the target compound should include:

  • Spectroscopic Analysis:

    • ¹H NMR (expected signals: aromatic protons, methoxy group, methylene protons, NH signals)
    • ¹³C NMR (expected signals: carbonyl carbon, aromatic carbons, methoxy carbon)
    • IR (key bands: N-H stretching, C=O stretching, C-O stretching)
    • Mass spectrometry (molecular ion and fragmentation pattern)
  • Purity Assessment:

    • HPLC analysis (target purity >95%)
    • Melting point determination
    • Elemental analysis

Comparative Analysis of Synthetic Routes

Table 6.1: Comparison of potential synthetic routes for this compound

Synthetic Route Advantages Limitations Overall Efficiency Scalability
Formamide cyclization + N-acylation Simple protocol, well-established Multiple steps, moderate yields Moderate Good
Amidine cyclization + N-acylation Control over substitution pattern Requires careful temperature control Moderate to high Moderate
Biginelli-based approach One-pot process for core structure May require optimization for specific substitution High Excellent
Aza-Wittig approach Milder conditions, good functional group tolerance Multiple steps, specialized reagents Moderate Limited

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the JWH Series

Compounds such as JWH-302 (2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) and JWH-201 (2-(4-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) share structural similarities with the target compound. Key differences include:

  • Core Structure: The target compound replaces the indole ring in JWH derivatives with a pyrrolo[3,4-d]pyrimidine system.
  • Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with JWH-201’s 4-methoxyphenyl group. Meta-substitution may enhance metabolic stability compared to para-substitution, which is more prone to oxidative demethylation .

Table 1: Structural and Regulatory Comparison

Compound Core Structure Methoxy Position Regulatory Status
Target Compound Pyrrolo[3,4-d]pyrimidine 3-Methoxyphenyl Not listed (as of 2025)
JWH-302 Indole 3-Methoxyphenyl Controlled (WA, SA Acts)
JWH-201 Indole 4-Methoxyphenyl Controlled (WA, SA Acts)
Pyrrolo-Pyrimidine Derivatives

Compounds like 4-(difluoromethoxy)-3-(pyridin-2-ylethynyl)phenylmethanone () and 1-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-[2-(1H-1,2,3-triazol-4-yl)ethoxy]ethanone () highlight key trends:

  • Substituent Diversity : The target compound’s 3-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., difluoromethoxy in ) or polar triazole-ethoxy chains (). These modifications impact solubility and target selectivity.
  • Biological Activity : Pyrrolo-pyrimidine derivatives in are designed as kinase inhibitors, suggesting the target compound could similarly modulate enzymatic activity, though its methoxyphenyl group may favor CNS targets over kinases .

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) 2.8 3.1 1.9
Solubility (µg/mL) 12.5 (PBS) 8.2 (PBS) 45.0 (DMSO)
Primary Target (Hyp.) CB1/CB2 Receptors Kinases Kinases

Biological Activity

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with a pyrrolo[3,4-d]pyrimidine core can act as inhibitors for various enzymes and receptors. Notably, this compound has shown potential as an inhibitor of certain kinases involved in cancer progression and other diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases such as PfCDPK4, which is implicated in malaria parasite development.
  • Receptor Binding : It exhibits binding affinity towards specific receptors that modulate cellular signaling pathways.

Biological Activities

Research findings suggest several biological activities associated with this compound:

  • Anticancer Activity : Studies have indicated that derivatives of this compound can exhibit significant inhibitory effects against cancer cell lines by targeting specific kinases involved in tumor growth.
  • Antimicrobial Properties : The structural features may confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to structurally related compounds:

Compound NameStructure TypeBiological Activity
This compoundHeterocyclicAnticancer, Antimicrobial
Pyrido[2,3-d]pyrimidineHeterocyclicAnticancer
Pyrrolo[2,3-b]quinolineHeterocyclicAntimicrobial
3-Methoxyphenyl derivativesAromaticAntioxidant

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their inhibitory effects on cancer cell lines. Results indicated that modifications to the methoxy group significantly enhanced anticancer activity.
  • Molecular Docking Studies : Computational studies using molecular docking simulations have predicted strong binding affinities to target kinases. These findings provide insight into optimizing lead compounds for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, and how can purity be optimized?

  • Synthesis : Multi-step organic reactions are typically employed. Key steps include:

  • Substitution reactions : Use alkyl halides (e.g., methyl iodide) to functionalize the pyrrolopyrimidine core.
  • Ether linkage formation : Bases like NaH or K₂CO₃ facilitate coupling of the 3-methoxyphenyl group to the pyrrolopyrimidine scaffold .
    • Optimization :
  • Control reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products.
  • Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (ethanol/water) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Analytical techniques :

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons in pyrrolopyrimidine at δ 6.5–8.5 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆N₃O₂: 294.1238; experimental deviation < 2 ppm) .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D conformation to confirm stereoelectronic effects .

Q. What preliminary assays are suitable for screening its biological activity?

  • In vitro kinase inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) against kinase panels (e.g., EGFR, FGFR) due to structural similarity to known pyrrolopyrimidine-based inhibitors .
  • Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess antiproliferative effects .

Advanced Research Questions

Q. How can conflicting activity data across different biological assays be resolved?

  • Potential causes :

  • Assay variability (e.g., ATP concentration differences in kinase assays).
  • Compound instability under assay conditions (e.g., hydrolysis of the methoxy group at high pH).
    • Resolution strategies :
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Analyze purity via HPLC-MS to rule out degradation products .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

  • Key substituent modifications :

  • Methoxy group : Replace with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Pyrrolopyrimidine core : Introduce morpholine or pyridinylthio moieties to improve kinase selectivity (see analogs in and ) .
    • Methodology :
  • Synthesize analogs via parallel chemistry and test in dose-response assays (IC₅₀ determination).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes against kinase ATP pockets .

Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?

  • Techniques :

  • Crystallography : Co-crystallize with target kinases (e.g., FGFR1) to resolve binding interactions .
  • Kinetic studies : Measure Kd and kon/koff rates via surface plasmon resonance (SPR) .
    • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify downstream signaling effects (e.g., MAPK/ERK inhibition) .

Q. How can synthetic yields be improved for large-scale research applications?

  • Process optimization :

  • Switch from batch to flow chemistry for critical steps (e.g., acylation) to enhance reproducibility .
  • Use scavenger resins (e.g., QuadraPure™) to remove excess reagents and simplify purification .
    • Scale-up considerations : Monitor exotherms and optimize solvent volumes to prevent decomposition .

Q. What strategies address the compound’s solubility and stability limitations in biological buffers?

  • Solubility enhancement :

  • Use co-solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin-based formulations .
    • Stability testing :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (lyophilization, inert atmosphere) based on degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.